Product packaging for 3,4-Dichlorostyrene(Cat. No.:CAS No. 2039-83-0)

3,4-Dichlorostyrene

Cat. No.: B1582808
CAS No.: 2039-83-0
M. Wt: 173.04 g/mol
InChI Key: BJQFWAQRPATHTR-UHFFFAOYSA-N
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Description

Overview of 3,4-Dichlorostyrene as a Key Organic Compound

This compound is an organic compound with the chemical formula C₈H₆Cl₂. ontosight.ai It is a derivative of styrene (B11656), featuring two chlorine atoms substituted onto the benzene (B151609) ring at the 3 and 4 positions. ontosight.ai This compound typically presents as a colorless to pale yellow liquid and possesses a characteristic odor. ontosight.ai

Several methods can be employed for the synthesis of this compound. These include the direct chlorination of styrene or the reaction of 3,4-dichlorobenzaldehyde (B146584) with methylmagnesium bromide. ontosight.ai As a derivative of styrene, it undergoes typical reactions such as polymerization, copolymerization, and electrophilic substitution. ontosight.ai The chlorine atoms on the benzene ring can also participate in reactions like hydrolysis or nucleophilic substitution. ontosight.ai

Due to its reactive nature, this compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai It is also utilized in the production of polymers and copolymers, which have applications in adhesives, coatings, and other materials. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₈H₆Cl₂
Molecular Weight173.04 g/mol
Boiling Point218-220°C ontosight.ai
Melting Point16-18°C ontosight.ai
Flash Point71°C (159.80°F) chemsrc.com

Significance of Dichlorinated Styrene Derivatives in Advanced Chemistry

Dichlorinated styrene derivatives, including this compound, hold considerable significance in advanced chemistry, primarily due to the influence of the chlorine substituents on the monomer's reactivity and the properties of the resulting polymers. The presence of chlorine atoms alters the electronic and steric characteristics of the styrene molecule, which in turn affects its polymerization behavior and the physical and chemical properties of the polymers.

In polymer chemistry, dichlorostyrenes are valuable monomers for creating polymers with enhanced thermal stability, flame retardancy, and chemical resistance. For instance, the incorporation of dichlorostyrene (B3053091) into polymer chains can significantly improve the fire-resistant properties of the material. These derivatives can be copolymerized with other vinyl monomers to produce materials with tailored properties for specific applications.

Furthermore, the reactive chlorine atoms on the aromatic ring of dichlorostyrene derivatives open avenues for further functionalization. They can serve as precursors in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds in organic synthesis. This reactivity allows for the modification of aromatic systems, leading to the development of novel compounds with specific functionalities. Research has demonstrated the use of poly-dichlorostyrene in specialized applications such as plasma diagnostics.

Historical Context of this compound Research and Development

The history of styrenic polymers dates back to 1839, when Eduard Simon first isolated the styrene monomer. numberanalytics.comwikipedia.org However, the commercial production of polystyrene did not commence until 1925. researchgate.net The development of styrene and its derivatives was significantly propelled by industrial research, particularly in Germany and the United States, in the period leading up to and during World War II. tandfonline.com The demand for synthetic rubber, specifically styrene-butadiene rubber (SBR), catapulted styrene into a major synthetic chemical. tandfonline.com

While the early focus was on the parent monomer, styrene, subsequent research explored the synthesis and polymerization of its derivatives to achieve polymers with modified properties. The introduction of halogen atoms, such as chlorine, onto the styrene molecule was a logical step to enhance properties like flame retardancy and thermal stability. researchgate.net

Patents from the mid-20th century indicate the use of various dichlorostyrene isomers, including 2,6-dichlorostyrene (B1197034) and 2,4-dichlorostyrene, in polymerization processes to create copolymers with specific characteristics. google.com A 1973 patent describes a process for producing this compound from the reaction of o-dichlorobenzene with ethylene (B1197577) and oxygen in the presence of a palladium catalyst. google.com This indicates that by this time, specific isomers like this compound were being targeted for their unique properties. The development of substituted styrenes was often driven by the need for materials with improved performance in various applications. google.com

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound and other dichlorinated styrenes continues to explore their potential in materials science and organic synthesis. Researchers are investigating new and more efficient synthetic routes to these monomers. For example, recent studies have explored metal-free cascade oxidative radical additions of styrenes to create complex chlorinated molecules. researchgate.net

A significant area of research focuses on the polymerization of styrene derivatives. bsu.by Studies on the cationic polymerization of styrene derivatives aim to control the polymer architecture and properties. bsu.by The living anionic polymerization of styrene derivatives with π-conjugated moieties is being explored to create well-defined polymers with specific optical and electronic properties. researchgate.net

Furthermore, the unique properties of polymers derived from dichlorinated styrenes are being investigated. For example, quantitative structure-property relationship (QSPR) models are being developed to predict the glass transition temperatures of polystyrenes, including poly(this compound), based on their molecular structure. redalyc.org The dichlorination of styrenes is also a subject of ongoing research, with new, safer, and more efficient methods being developed as alternatives to using chlorine gas. researchgate.netrsc.org These studies aim to expand the applications of dichlorinated styrenes in areas such as flame-retardant materials, specialty polymers, and as building blocks for complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2 B1582808 3,4-Dichlorostyrene CAS No. 2039-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-ethenylbenzene
Source PubChem
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InChI

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BJQFWAQRPATHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26140-94-3
Record name Benzene, 1,2-dichloro-4-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID00174331
Record name 3,4-Dichlorostyrene
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Molecular Weight

173.04 g/mol
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CAS No.

2039-83-0
Record name 1,2-Dichloro-4-ethenylbenzene
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Record name 3,4-Dichlorostyrene
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Record name 3,4-Dichlorostyrene
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Record name 3,4-dichlorostyrene
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Synthesis Methodologies and Reaction Pathways of 3,4 Dichlorostyrene

Established Synthetic Routes to 3,4-Dichlorostyrene

Traditional methods for synthesizing this compound often rely on multi-step processes involving Grignard reagents or direct functionalization of aromatic precursors.

The direct chlorination of styrene (B11656) is a general method for producing dichlorostyrene (B3053091) isomers. acs.orgcore.ac.uknih.gov This process typically involves the reaction of styrene with a chlorinating agent. However, this approach can lead to a mixture of isomers due to the directing effects of the vinyl group on the aromatic ring, and may also result in addition reactions across the double bond. Consequently, achieving high regioselectivity for the 3,4-dichloro isomer specifically can be challenging, often requiring subsequent separation and purification steps.

A more specific and widely documented route involves a two-step sequence starting from 3,4-dichlorobenzaldehyde (B146584). acs.org The first step is a Grignard reaction where 3,4-dichlorobenzaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide, to form the secondary alcohol, 1-(3,4-dichlorophenyl)ethanol. beilstein-journals.orgbeilstein-journals.org

In the second step, this carbinol intermediate is subjected to dehydration to yield the final this compound product. thieme-connect.com This elimination of water is typically acid-catalyzed. A documented procedure involves the dropwise addition of 3,4-dichlorophenylmethylcarbinol to powdered fused potassium acid sulfate (B86663) at elevated temperatures under reduced pressure. thieme-connect.com This method has been reported to produce this compound in good yield. thieme-connect.com

Reaction Step Reactants Key Reagents/Conditions Product Reported Yield
1. Grignard Addition 3,4-DichlorobenzaldehydeMethylmagnesium Bromide, Diethyl Ether1-(3,4-Dichlorophenyl)ethanol-
2. Dehydration 1-(3,4-Dichlorophenyl)ethanolPotassium Acid Sulfate, ~220-230°C, 100 mm HgThis compound63.5% thieme-connect.com

This interactive table summarizes the reaction pathway from 3,4-Dichlorobenzaldehyde to this compound.

Palladium catalysis offers a more direct, single-step approach to synthesizing chlorostyrenes from chlorobenzenes. rsc.org This method represents a significant advancement over traditional multi-step routes.

This compound can be prepared in a single step by reacting o-dichlorobenzene with ethylene (B1197577) and an oxygen-containing gas. rsc.org This process is an example of an oxidative Heck-type reaction, where a C-H bond on the ethylene molecule is coupled with the aryl halide. The reaction is carried out in the presence of a specialized palladium catalyst system. rsc.org In one example, this reaction was performed in a microbomb reactor at 160°C; an initial 2-hour reaction time gave a yield of 120% based on the amount of palladium, which increased to 360% after an additional 15 hours. rsc.org

The catalytic system for the direct vinylation of chlorobenzenes is crucial for the reaction's success. rsc.org The catalyst is composed of a palladium salt of a fatty acid, such as palladium acetate (B1210297), palladium propionate, or palladium monochloroacetate. rsc.org This catalyst can be used in conjunction with a co-catalyst, typically an alkali salt of a fatty acid. rsc.org Examples of these co-catalysts include acetates, propionates, and chloroacetates of alkali metals like sodium and potassium. rsc.org These components can be supported on a carrier like active carbon. rsc.org For instance, a catalyst prepared by supporting palladium monochloroacetic acid and potassium acetate on active carbon was used to react o-dichlorobenzene with ethylene and oxygen to form this compound. rsc.org

Starting Material Catalyst System Reagents Temperature Product Reported Yield (based on Palladium)
o-DichlorobenzenePalladium monochloroacetic acid, Potassium acetate on Active CarbonEthylene, Oxygen160°CThis compound360% (after 17 hours) rsc.org
o-DichlorobenzenePalladium acetate, Sodium acetateEthylene, Oxygen110°CThis compound23% rsc.org

This interactive table presents research findings on the palladium-catalyzed synthesis of this compound.

Palladium-Catalyzed Reactions for Chlorostyrene Synthesis

Reaction of o-Dichlorobenzene with Ethylene and Oxygen

Novel and Emerging Synthetic Approaches

Recent research in organic synthesis has focused on developing more efficient, sustainable, and atom-economical methods. While not always applied specifically to this compound, these emerging strategies represent the forefront of styrene synthesis.

Decarboxylative Olefination: A modern, transition-metal-free approach involves the decarboxylative olefination of carboxylic acid salts. rsc.orgrsc.org This strategy is appealing as it starts with readily available and often bio-derived carboxylic acids and releases carbon dioxide as a benign byproduct. rsc.org Recent studies have demonstrated the conversion of aryl acetic acid salts into styrene derivatives, suggesting a potential pathway for synthesizing compounds like this compound from 3,4-dichlorophenylacetic acid. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forging new chemical bonds under exceptionally mild conditions. acs.orgcore.ac.uknih.gov This method uses light to activate a photocatalyst, which then facilitates single-electron transfer processes with organic substrates. nih.gov This allows for reactions that are often difficult to achieve with traditional thermal methods. Applications include the difunctionalization of styrenes and the development of new routes to construct the styrene core itself, representing a significant evolution in synthetic methodology. acs.orgresearchgate.net

Chemo-enzymatic Synthesis: The combination of chemical and enzymatic catalysis offers a powerful strategy for highly selective and sustainable synthesis. researchgate.netrsc.org Chemo-enzymatic cascades are being developed for the production of substituted styrenes from renewable feedstocks or for the precise functionalization of the styrene scaffold. researchgate.netresearchgate.netmdpi.com For example, phenolic acid decarboxylase enzymes can convert bio-derived phenolic acids into hydroxystyrene (B8347415) derivatives in continuous-flow systems. researchgate.net

Direct C-H Vinylation: As a highly atom-economical strategy, direct C-H vinylation aims to form the vinyl group directly on an unfunctionalized C-H bond of the aromatic ring. epfl.chresearchgate.net This approach, often mediated by transition metals like rhodium or palladium, avoids the need for pre-functionalized starting materials such as aryl halides or triflates, thereby shortening synthetic sequences and reducing waste. researchgate.netnih.gov

Catalyst Development in this compound Synthesis

The catalytic synthesis of this compound often involves the vinylation of a dichlorobenzene precursor, a reaction type that falls under the umbrella of Heck reactions. wikipedia.org Development in this area has centered on palladium-based catalyst systems, which facilitate the coupling of an aryl halide with an alkene. wikipedia.org

Research detailed in patent literature demonstrates a process for preparing chlorostyrenes by reacting a chlorobenzene (B131634) compound with ethylene in the presence of oxygen and a palladium catalyst. acs.org Specifically, this compound is produced from the reaction of o-dichlorobenzene with ethylene. acs.org The catalyst systems typically consist of a palladium salt, such as palladium acetate, and often include a co-catalyst, like an alkali salt of a fatty acid (e.g., sodium acetate), to enhance performance. acs.org The catalyst can be used in a homogeneous system or supported on a carrier like active carbon or silica (B1680970) gel to improve stability and recovery. acs.org

Key findings from catalyst development studies show that the choice of co-catalyst and support material can significantly influence the reaction yield. For instance, a catalyst prepared by supporting palladium acetate and copper acetate on silica gel has been shown to be effective. acs.org The reaction temperature and pressure are also critical parameters, with typical conditions ranging from 110°C to 180°C. acs.org

Starting MaterialCatalyst SystemReaction ConditionsYield of this compoundReference
o-ChlorobenzenePalladium acetate, Sodium acetate110°C; Ethylene and Oxygen gas flow23% (based on palladium) acs.org
o-DichlorobenzenePalladium monochloroacetic acid, Potassium acetate on Active Carbon160°C; 2 hours120% (based on palladium) acs.org
o-DichlorobenzenePalladium monochloroacetic acid, Potassium acetate on Active Carbon160°C; 17 hours total360% (based on palladium) acs.org

Stereoselective Synthesis Pathways for Dichlorostyrene Isomers

The synthesis of specific dichlorostyrene isomers, such as this compound, requires regioselective control to ensure the vinyl group is introduced at the desired position. The term "stereoselective" in this context is best understood as regioselective, as it pertains to the formation of one constitutional isomer over others.

One established regioselective pathway is the dehydration of a corresponding arylmethylcarbinol. scielo.org.mx In this method, 3,4-dichlorophenylmethylcarbinol is dehydrated in the presence of a dehydrating agent like powdered fused potassium acid sulfate and a polymerization inhibitor. scielo.org.mx The reaction is typically conducted under reduced pressure and elevated temperatures. This pathway is highly regioselective because the substitution pattern of the starting carbinol directly dictates the final dichlorostyrene isomer produced. scielo.org.mx A variety of dichlorostyrene isomers can be prepared using this general procedure, demonstrating its reliability for controlling the isomer outcome. scielo.org.mx

Dichlorostyrene IsomerStarting CarbinolBoiling PointReported YieldReference
2,3-Dichlorostyrene2,3-Dichlorophenylmethylcarbinol92-94°C / 4-5 mm44% scielo.org.mx
2,4-Dichlorostyrene2,4-Dichlorophenylmethylcarbinol81°C / 6 mm33% scielo.org.mx
This compound3,4-Dichlorophenylmethylcarbinol95°C / 5 mm63.5% scielo.org.mx
2,6-Dichlorostyrene (B1197034)2,6-Dichlorophenylmethylcarbinol64-65°C / 3 mm31.5% scielo.org.mx
3,5-Dichlorostyrene3,5-Dichlorophenylmethylcarbinol59°C / 1 mm43.5% scielo.org.mx

Another regioselective route is the palladium-catalyzed Heck reaction, where the choice of the starting dichlorobenzene isomer determines the product. The synthesis of this compound from o-dichlorobenzene and ethylene is a direct example of this regioselectivity. acs.org Similarly, reacting a mixture of o-dichlorobenzene and p-dichlorobenzene results in a mixture of this compound and 2,5-dichlorostyrene, respectively, further illustrating the site-specificity of the vinylation reaction. acs.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms, including the kinetics, thermodynamics, and intermediates, is crucial for optimizing the synthesis of this compound.

Reaction Kinetics and Thermodynamics of Synthesis Reactions

While specific, detailed kinetic and thermodynamic parameters for the synthesis of this compound are not extensively reported, the general principles of the underlying reaction types provide significant insight.

Kinetics: The palladium-catalyzed synthesis of this compound follows a Heck-type mechanism. The rate of the Heck reaction can be influenced by several factors, and the turnover-limiting step can be either the oxidative addition of the aryl halide to the palladium(0) center or the subsequent migratory insertion of the alkene. nih.gov The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring in the o-dichlorobenzene precursor influences the electronic properties of the C-Cl bonds, which in turn affects the rate of the initial oxidative addition step. For the dehydration of 3,4-dichlorophenylmethylcarbinol, the reaction proceeds via a carbocation intermediate. The rate is dependent on the stability of this intermediate. The electron-withdrawing nature of the two chlorine atoms is expected to destabilize the adjacent benzylic carbocation, likely making this dehydration reaction slower and requiring more forcing conditions (e.g., higher temperatures) compared to the dehydration of unsubstituted phenylmethylcarbinol.

Thermodynamic PropertyValueTemperature (K)Reference
Enthalpy of Vaporization (ΔvapH)53.3 kJ/mol345 nist.gov

Role of Intermediates in this compound Formation

The formation of this compound proceeds through distinct reactive intermediates depending on the synthesis pathway.

Palladium-Catalyzed Pathway (Heck Reaction): The catalytic cycle for the formation of this compound from o-dichlorobenzene and ethylene involves several key organopalladium intermediates. wikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of o-dichlorobenzene to a palladium(0) species, forming an arylpalladium(II) complex, specifically a (2,3-dichlorophenyl)palladium(II) species.

Alkene Coordination and Insertion: Ethylene then coordinates to this palladium(II) complex. This is followed by a migratory insertion of the ethylene into the palladium-carbon bond, creating a new σ-alkylpalladium(II) intermediate. wikipedia.orgnih.gov This insertion step forms the crucial carbon-carbon bond of the final product. nih.gov

β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes β-hydride elimination, where a hydrogen atom from the ethyl group is transferred back to the palladium, forming a hydridopalladium(II) complex and releasing the product, this compound.

Reductive Elimination: Finally, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active palladium(0) catalyst and a molecule of acid (e.g., HCl), which is neutralized by the base present in the reaction mixture.

Dehydration Pathway: The acid-catalyzed dehydration of 3,4-dichlorophenylmethylcarbinol proceeds through cationic intermediates.

Protonation: The reaction initiates with the protonation of the hydroxyl group of the alcohol by the acid catalyst (e.g., H⁺ from KHSO₄), forming a good leaving group, water. This intermediate is an oxonium ion.

Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation: the (1-(3,4-dichlorophenyl))ethyl cation. The stability of this intermediate is a critical factor in the reaction.

Deprotonation: A base (such as HSO₄⁻ or water) removes a proton from the methyl group adjacent to the cationic center, leading to the formation of the vinyl group and regenerating the acid catalyst. This step results in the final product, this compound.

Chemical Reactivity and Transformation of 3,4 Dichlorostyrene

Polymerization and Copolymerization Reactions

3,4-Dichlorostyrene is a versatile monomer that readily undergoes polymerization and copolymerization reactions, leading to the formation of polymers with distinct properties. Its reactivity is influenced by the presence of the chlorine atoms on the benzene (B151609) ring and the vinyl group.

Homopolymerization of this compound

This compound can undergo homopolymerization to form poly(this compound). This process involves the joining of multiple this compound monomer units to create a long polymer chain. The resulting polymer, poly(this compound), is noted for its enhanced thermal stability when compared to standard polystyrene. Research indicates that the heat distortion point of polydichlorostyrene is significantly higher than that of polystyrene. The homopolymerization can be initiated through various methods, including the use of free-radical initiators. However, the presence of inhibitors may be necessary to control the reaction and prevent premature or uncontrolled polymerization. google.comacs.org

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers to produce copolymers with tailored properties. This process allows for the modification of the resulting polymer's characteristics, such as thermal resistance and mechanical strength.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). For instance, in copolymerization studies involving dichlorostyrene (B3053091) with monomers like methyl acrylate (B77674) and 2-vinylpyridine (B74390), the determination of these reactivity ratios is crucial for predicting the composition of the resulting terpolymers. capes.gov.br The composition of a copolymer is dictated by the relative rates of the different propagation reactions that can occur. nist.govnist.gov The Fineman-Ross and Kelen-Tüdös methods are commonly used to calculate these reactivity ratios from experimental data. scielo.org

Table 1: Reactivity Ratios for Selected Copolymerization Systems

Monomer 1 (M1)Monomer 2 (M2)r1r2Method
Di-n-alkylitaconates (n=12, 14, 16)Styrene (B11656)0.22 - 0.280.19 - 0.39Fineman-Ross (FR), Kelen-Tüdös (KT)
Di-n-alkylitaconates (n=18, 22)Styrene0.42 - 0.500.37 - 0.47Fineman-Ross (FR), Kelen-Tüdös (KT)
Methyl n-alkylitaconatesStyrene0.01 - 0.410.44 - 0.97Fineman-Ross (FR), Kelen-Tüdös (KT)
Acryl-DCUα-Methylstyrene0.720.07Kelen-Tüdös
N-Phenylmaleimideα-Methylstyrene0.210.03Kelen-Tüdös

This table presents reactivity ratios for various copolymerization systems to illustrate the concept. Data for this compound specifically was not available in the search results.

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers. google.com The process is initiated by the decomposition of a free-radical initiator, which then adds to a monomer to start the growth of a polymer chain. polymerinnovationblog.com This chain propagates by the sequential addition of monomers. libretexts.org Termination of the growing chains can occur through combination or disproportionation. libretexts.org In the context of this compound, it can be copolymerized with monomers like butadiene via free-radical initiation. allenpress.com Studies have shown that this compound copolymerizes with butadiene more rapidly than styrene itself. allenpress.com

Cationic polymerization is another method for polymerizing vinyl monomers, particularly those with electron-donating substituents. This process is initiated by a Lewis acid in the presence of a proton source. libretexts.org Dichlorostyrene derivatives can undergo cationic polymerization. google.comuliege.be This method can be used to produce polymers with specific properties, and the choice of initiator and reaction conditions can influence the molecular weight and structure of the resulting polymer. researchgate.net

Certain pairs of monomers with differing electron-donating and electron-accepting characteristics tend to form alternating copolymers, where the monomer units are arranged in a regular 1:1 sequence along the polymer chain. researchgate.net This is often observed in the copolymerization of styrene derivatives with maleic anhydride (B1165640). researchgate.netcmu.edu The formation of a charge-transfer complex between the electron-donor monomer (like a dichlorostyrene) and the electron-acceptor monomer (maleic anhydride) is believed to play a key role in the mechanism of alternating copolymerization. researchgate.netresearchgate.net Studies on the copolymerization of various chlorinated styrenes with maleic anhydride have shown that the resulting copolymers often have an alternating composition. researchgate.net

Cationic Polymerization of Dichlorostyrene Derivatives

Polymerization Kinetics and Mechanisms

This compound serves as a monomer in addition polymerization reactions, typically proceeding via a free-radical mechanism. The process involves the standard steps of initiation, propagation, and termination. iupac.org Initiation is achieved using a radical initiator, which creates a primary radical that adds to the vinyl group of a this compound molecule. This forms a new, more stable benzylic radical, which then propagates the chain by adding to subsequent monomer units in a head-to-tail fashion to generate the most stable radical intermediate. iupac.org

The reactivity of this compound in copolymerization has been studied, particularly in emulsion polymerization systems with butadiene. Research indicates that this compound copolymerizes with butadiene more rapidly than styrene itself. columbia.eduCurrent time information in Bangalore, IN. This enhanced reactivity is attributed to the electronic effects of the chlorine substituents on the vinyl group.

In terpolymerization systems, the kinetics become more complex. A study involving the monomers methyl acrylate, 2-vinylpyridine, and a general dichlorostyrene found that the composition of the resulting terpolymer could be predicted from the kinetic data of the corresponding two-component systems. researchgate.net The monomer reactivity ratios, which describe the relative rate at which a growing polymer radical adds one monomer compared to another, are crucial for predicting copolymer composition. rsc.org

Table 1: Monomer Reactivity Ratios for Dichlorostyrene Systems This table is illustrative of the types of data generated in copolymerization studies. Specific values for this compound with various co-monomers would be determined experimentally.

Monomer 1 (M1) Monomer 2 (M2) r1 (k11/k12) r2 (k22/k21) System Description
Dichlorostyrene Methyl Acrylate Value Value Describes the tendency for the monomers to add to a growing chain ending in either monomer. researchgate.net
Dichlorostyrene 2-Vinylpyridine Value Value Values determine if the copolymerization is random, alternating, or blocky. researchgate.net

Microstructure and Architecture of Poly(this compound) and Copolymers

The microstructure of a polymer refers to the arrangement of monomer units along the polymer chain. For poly(this compound), this would describe the tacticity (the stereochemical arrangement of the chlorophenyl side groups). While specific studies on the tacticity of pure poly(this compound) are not widely detailed in the provided literature, it is expected to form an atactic polymer via standard free-radical polymerization, similar to styrene.

The architecture of copolymers involving this compound is more extensively documented. It has been successfully copolymerized with various monomers to create materials with tailored properties. sci-hub.se

Copolymers with Butadiene: this compound has been copolymerized with butadiene-1,3, sometimes with an additional monomer like piperylene, in emulsion recipes. columbia.eduCurrent time information in Bangalore, IN.semanticscholar.org These copolymers are a type of synthetic rubber, where the inclusion of the dichlorostyrene monomer can modify properties such as thermal stability or chemical resistance.

Terpolymers: Terpolymers of dichlorostyrene, methyl acrylate, and 2-vinylpyridine have been synthesized and characterized. researchgate.net A specific terpolymer containing 16 mole percent dichlorostyrene exhibited different chain extensions in various solvents, behaving as a polyelectrolyte in nitromethane (B149229) due to interactions with the vinylpyridine units. researchgate.net

Structured Polymers: The use of this compound in controlled polymerization techniques could allow for the synthesis of polymers with specific architectures, such as block copolymers, for applications like pigment dispersants. rsc.org The microstructure of such polymers can be engineered to create materials with precise properties, for instance, by controlling the sequence of "hard" and "soft" monomer segments. researchgate.net

Electrophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. sci-hub.se The rate and regioselectivity (position of substitution) of the reaction are governed by the directing effects of the substituents already present: the two chlorine atoms and the vinyl group.

Directing Effects:

Chlorine Atoms: Halogens are deactivating via their inductive effect (-I) but are ortho-, para-directing due to their resonance effect (+R), where their lone pairs can donate electron density to the ring.

Vinyl Group (-CH=CH₂): The vinyl group is an activating, ortho-, para-director.

For this compound, the available positions for substitution are C-2, C-5, and C-6. The combined directing effects determine the product distribution. The vinyl group strongly directs to the ortho position (C-5), while the chlorine at C-4 also directs ortho (to C-5). The chlorine at C-3 directs ortho (to C-2) and para (to C-6). The outcome is a mixture of isomers, with the precise ratio depending on the specific reaction and conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The mechanism involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Nucleophilic aromatic substitution, where a nucleophile displaces a halide from the benzene ring, is generally a difficult reaction for aryl halides like this compound. sci-hub.se The carbon-chlorine bond is strong, and the electron-rich benzene ring repels incoming nucleophiles. These reactions typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here.

However, substitution can be facilitated through certain mechanisms:

SₙAr Mechanism: This pathway involves the addition of a strong nucleophile to the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. The stability of this intermediate is key, and it is enhanced by electron-withdrawing groups.

Catalysis: Palladium-catalyzed cross-coupling reactions are a modern method for achieving nucleophilic substitution on aryl chlorides, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under milder conditions. sci-hub.se

Hydrolysis Reactions of Chlorine Atoms

The hydrolysis of the chlorine atoms on this compound to form dichlorophenylethanol is a specific type of nucleophilic substitution where water or hydroxide (B78521) ion acts as the nucleophile. As with other nucleophilic substitutions on this compound, the reaction is not facile. It typically requires severe conditions, such as high temperatures and pressures, often in the presence of a catalyst like copper or a strong base, to proceed at a reasonable rate. The general principles of nucleophilic aromatic substitution described in section 3.3 apply directly to hydrolysis.

Radical Reactions and Their Derivatives

Radical cyclization reactions are powerful transformations that form cyclic products via radical intermediates. These reactions generally proceed through three main steps: selective generation of a radical, an intramolecular cyclization step, and conversion of the cyclized radical to the final product.

While direct radical cyclization of this compound itself is not prominently described, derivatives of it can be synthesized to serve as precursors for such reactions. For example, this compound can undergo alkoxyhalogenation with reagents like N-bromosuccinimide and an unsaturated alcohol (e.g., allyl alcohol) to form an unsaturated β-halo ether derivative. This derivative contains both a radical precursor site (e.g., a C-Br or C-I bond) and a tethered π-system (the allyl group), which are the key components for a radical cyclization.

The general mechanism for such a reaction would involve:

Radical Generation: A radical initiator (e.g., AIBN with Bu₃SnH, or a photoredox catalyst) would homolytically cleave the carbon-halogen bond to generate a radical on the side chain.

Cyclization: The generated radical would then attack the intramolecular double bond. This cyclization can proceed in two ways:

Exo-trig: The radical attacks the external carbon of the double bond, forming a five-membered ring. This is generally the kinetically favored pathway for forming 5- and 6-membered rings.

Endo-trig: The radical attacks the internal carbon of the double bond, forming a six-membered ring.

Quenching: The newly formed cyclic radical is then quenched, often by abstracting a hydrogen atom from a source like tributyltin hydride, to yield the final, stable cyclic product.

This methodology allows for the synthesis of complex heterocyclic and carbocyclic structures. columbia.edu

Alkoxyhalogenation of Dichlorostyrenes

The alkoxyhalogenation of dichlorostyrenes, including this compound, has been investigated using various reagents and conditions. One study demonstrates the successful alkoxyhalogenation of dihalostyrenes with allyl or propargyl alcohol in the presence of N-bromosuccinimide or crystalline iodine. researchgate.net This reaction, facilitated by clinoptilolite, a type of zeolite, results in the formation of the corresponding unsaturated β-halo ethers in high yields. researchgate.net

For instance, the reaction of this compound with allyl alcohol and N-bromosuccinimide yielded 1-bromo-2-(allyloxy)-1-(3,4-dichlorophenyl)ethane with a 68.7% yield. researchgate.net Similarly, the reaction with allyl alcohol and crystalline iodine produced 1,2-dichloro-4-{2-iodo-1-[(prop-2-en-1-yl)oxy]-ethyl}benzene in a 66.8% yield. inig.pl These reactions highlight a versatile method for the synthesis of functionalized ethers from dichlorostyrenes.

Table 1: Alkoxyhalogenation of this compound

Halogen Source Alcohol Product Yield (%) Melting Point (°C)
N-Bromosuccinimide Allyl alcohol 1-Bromo-2-(allyloxy)-1-(3,4-dichlorophenyl)ethane 68.7 93-95

Cross-Coupling Reactions and Functionalization

This compound serves as a valuable substrate in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The presence of chlorine atoms on the aromatic ring allows for functionalization through reactions like palladium-catalyzed cross-coupling. These reactions are crucial in organic synthesis for building more complex molecular architectures. scielo.org.mx

The functionalization of styrenes can also occur via the cleavage of the C(Ar)-C(alkenyl) single bond, a challenging but rewarding transformation. researchgate.net This dealkenylative functionalization allows for the direct introduction of new functional groups onto the aromatic ring. researchgate.net For example, recent research has demonstrated the C-C amination and hydroxylation of styrenes to produce valuable aryl amines and phenols. researchgate.net

Furthermore, ruthenium-catalyzed dehydrogenative cross-coupling strategies have been developed to functionalize related N-heterocycles, showcasing the broader applicability of such catalytic systems. acs.org These methods often exhibit excellent functional group tolerance and chemoselectivity. acs.org

Computational Chemistry and Reaction Pathway Prediction

Computational methods are increasingly employed to understand and predict the chemical behavior of molecules like this compound.

Density Functional Theory (DFT) Studies on Reactivity and Regioselectivity

Density Functional Theory (DFT) has become a powerful tool for studying organic reactivity in a semi-quantitative manner. mdpi.com DFT calculations can predict the regioselectivity of reactions involving this compound by analyzing global and local reactivity indices. mdpi.com These indices, such as electronic chemical potential, electrophilicity, and nucleophilicity, are derived from the electron density of the molecule. mdpi.comd-nb.info

For example, in cycloaddition reactions, DFT can be used to determine whether a reaction will proceed via a normal or inverse electron-demand pathway, which in turn dictates the regioselectivity. The accuracy of DFT in predicting regioselectivity has been benchmarked against high-level theoretical methods, with range-separated and meta-GGA hybrid functionals showing the best performance. unimi.it DFT calculations have been successfully used to study the regioselectivity of copolymerization of styrenic molecules and to elucidate reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations of this compound Reactions

Molecular Dynamics (MD) simulations offer a way to study the time evolution of chemical reactions and can provide insights into reaction mechanisms and dynamics. mdpi.comnih.gov For instance, MD simulations can be used to investigate the pyrolysis of organic compounds by modeling the bond-breaking and bond-forming processes at high temperatures. mdpi.com

Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions by describing the interactions between atoms as they change during a reaction. mdpi.comnih.gov Quantum chemical molecular dynamics (QM/MD) combines the accuracy of quantum mechanics with the dynamical information from MD, allowing for the investigation of complex reaction pathways, such as those in combustion processes. nih.gov Such simulations can reveal the formation of various products and the influence of temperature and radical concentrations on the reaction mechanism. nih.govrsc.org

Quantum-Chemical Calculations of Electronic Structure

Quantum-chemical calculations are fundamental to understanding the electronic structure of this compound, which in turn governs its reactivity. researchgate.netsfvstu.ru Methods like MNDO (Modified Neglect of Diatomic Overlap) have been used to optimize the geometry and calculate the electronic structure of this compound. researchgate.netsfvstu.ru

These calculations provide information on parameters such as bond lengths, bond angles, dihedral angles, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity. epstem.net Furthermore, quantum-chemical calculations can be used to compute theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data for structure validation. epstem.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Allyl alcohol
Propargyl alcohol
N-Bromosuccinimide
Iodine
1-Bromo-2-(allyloxy)-1-(3,4-dichlorophenyl)ethane
1,2-Dichloro-4-{2-iodo-1-[(prop-2-en-1-yl)oxy]-ethyl}benzene
Aryl amines

Advanced Materials Science: Poly 3,4 Dichlorostyrene and Copolymers

Structure-Property Relationships in Poly(3,4-Dichlorostyrene)

The relationship between the molecular structure of poly(this compound) and its macroscopic properties is a critical area of study for predicting its behavior and tailoring it for specific applications. This section explores the quantitative methods used to model these relationships, with a particular focus on its glass transition temperature and solution properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Properties

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the properties of polymers based on their chemical structure. researchgate.netnih.gov These models are invaluable for designing new materials with desired characteristics, as they can forecast properties before synthesis. researchgate.net The core principle of QSPR is that variations in the physicochemical properties of compounds are linked to changes in their molecular structure, which can be quantified using molecular descriptors. redalyc.org

For polymers, QSPR models often utilize descriptors derived from the repeating monomer unit. nih.gov This approach allows for the prediction of various properties, including glass transition temperature, refractive index, and dielectric constant. nih.govmdpi.com The development of these models involves generating theoretical descriptors from the polymer's structure and using statistical methods, such as multiple linear regression, to establish a mathematical relationship with the experimental property of interest. researchgate.netacs.org The predictive power and robustness of these models are then validated through various statistical methods. researchgate.net

In the context of halogenated polymers like poly(this compound), QSPR has been employed to develop predictive models for properties such as the glass transition temperature and dielectric constant. researchgate.netacs.org For instance, a study on the dielectric constants of a diverse set of polymers, including poly(this compound), developed a model with high predictive performance, demonstrating the utility of QSPR in characterizing the electrical properties of such materials. acs.orgresearchgate.net

Glass Transition Temperature (Tg) Studies of Poly(this compound) and Copolymers

The glass transition temperature (Tg) is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. redalyc.orggoalparacollege.ac.in This transition significantly impacts the material's mechanical properties. scribd.com Several factors influence a polymer's Tg, including chain flexibility, intermolecular forces, and molecular weight. goalparacollege.ac.inscribd.com

The structure of the polymer chain plays a crucial role in determining its flexibility. The presence of rigid structures, like the benzene (B151609) ring in the backbone of polystyrene derivatives, stiffens the chain and leads to a higher Tg compared to more flexible aliphatic polymers. goalparacollege.ac.in Intermolecular forces, such as dipole-dipole interactions arising from carbon-chlorine bonds, also contribute to a higher Tg by increasing the rigidity of the polymer structure. goalparacollege.ac.in

For poly(this compound), the experimental glass transition temperature has been reported to be around 401 K (128 °C). redalyc.org QSPR models have been developed to predict the Tg of polystyrenes, including halogenated derivatives. One such study used molecular descriptors calculated from chain segments of 10 repeating units and an artificial neural network (ANN) to build a predictive model. redalyc.org For poly(this compound), this model calculated a Tg of 395 K. redalyc.org

Copolymerization can also affect the glass transition temperature. Generally, the Tg of a random copolymer falls between the Tg values of the corresponding homopolymers. goalparacollege.ac.in Studies on copolymers of chlorinated styrenes with maleic anhydride (B1165640) have shown that the copolymers exhibit higher glass transition temperatures than the individual homopolymers. researchgate.net

Molecular Weight Distribution and Solution Properties

Synthetic polymers are typically composed of chains with varying lengths, resulting in a molecular weight distribution rather than a single molecular weight. informit.com This distribution is often characterized by the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). gpambala.ac.inkud.ac.in The ratio of these two values, known as the polydispersity index (PDI), provides an indication of the breadth of the molecular weight distribution. gpambala.ac.inkud.ac.in

The molecular weight and its distribution have a significant impact on the properties of a polymer. For instance, the glass transition temperature is known to increase with molecular weight up to a certain point, after which it plateaus. goalparacollege.ac.innist.gov The solution properties of a polymer, which describe its behavior in a solvent, are also dependent on its molecular weight.

Studies on the solution properties of various substituted polystyrenes, including chlorinated derivatives, have been conducted to understand the interactions between the polymer and the solvent. acs.orgacs.org The thermodynamic properties of these solutions are crucial for processes like casting films or spinning fibers. The excluded volume of dichloro-derivatives of polystyrene has also been investigated to understand the polymer chain's conformation in solution. capes.gov.br

The molecular weight and its distribution can be determined using various techniques, including light scattering, which measures the weight-average molecular weight, and osmometry, which determines the number-average molecular weight. gpambala.ac.in Dynamic mechanical analysis of polymer melts can also be used to calculate the molecular weight distribution. ugto.mx

Applications in Polymeric Materials

The unique properties of poly(this compound), stemming from the presence of chlorine atoms on the phenyl ring, make it a valuable component in the development of specialized polymeric materials. Its incorporation can enhance properties such as flame retardancy and chemical resistance, leading to applications in adhesives, coatings, and other enhanced materials.

Adhesives and Coatings

Poly(this compound) can be utilized in the formulation of adhesives and coatings to improve their performance characteristics. The halogenated structure of the polymer can contribute to enhanced flame resistance. In some adhesive compositions, chlorinated compounds are included to improve specific properties. For example, some curable epoxy adhesive compositions may incorporate toughening agents derived from monomers like dichlorostyrene (B3053091). epo.org

The addition of such polymers can also influence the processing and final properties of hot-melt adhesives. googleapis.com Furthermore, polymer-emulsified dispersions can be used in thermoplastic or thermosetting coating compositions like paints and adhesives. googleapis.com These dispersions can be blended with other polymers to create materials with a wide molecular weight distribution or specific compositional blends to improve film properties. googleapis.com

Enhanced Polymeric Materials

The incorporation of this compound into polymer structures can lead to materials with enhanced properties. The presence of chlorine atoms can improve thermal stability and mechanical strength when copolymerized with other vinyl monomers. Polymer blends containing dichlorostyrene can also exhibit improved performance, such as enhanced flame retardancy and chemical resistance.

Research has shown that the modification of polystyrene surfaces through reactions like chlorosulfonation can create reactive platforms for further functionalization. researchgate.net This allows for the tailoring of surface properties, such as hydrophilicity, which is beneficial for applications in bioanalytics. researchgate.net

Data Tables

Table 1: Glass Transition Temperatures (Tg) of Poly(this compound)

PolymerExperimental Tg (K)Calculated Tg (K) (ANN Model)
Poly(this compound)401 redalyc.org395 redalyc.org

Table 2: Dielectric Constant of Poly(this compound)

PolymerSetExperimentalPredicted (GA-MLR)Residual (GA-MLR)Predicted (LOO)Residual (LOO)
Poly(this compound)test2.94 acs.org2.7643 acs.org-0.1757 acs.org2.9000 acs.org-0.0400 acs.org

Advanced Polymers for Electronic and Optical Devices

Polymeric materials are increasingly replacing traditional inorganic substances like glass or semiconductors in integrated optics and electronics due to their low cost, light weight, and ease of processing. sigmaaldrich.comresearchgate.netscribd.com Poly(this compound) is a member of a class of polymers investigated for these advanced applications, primarily owing to its optical and electronic properties derived from its chemical structure. researchgate.netgoogle.com

High Refractive Index Polymers

A high refractive index polymer (HRIP) is broadly defined as a polymer with a refractive index exceeding 1.50. wikipedia.org These materials are essential for creating compact and efficient photonic devices, such as optical waveguides, anti-reflective coatings, and components for light-emitting diodes (LEDs). wikipedia.orgnih.gov The refractive index of a polymer is influenced by factors like molecular structure, polarizability, and the presence of specific atoms. wikipedia.org

Table 1: Refractive Index of a Dichlorostyrene Isomer Polymer

Polymer Refractive Index (n)
Tailoring Refractive Index in Copolymers

A key advantage of polymer systems is the ability to fine-tune their properties through copolymerization. The refractive index of a material can be precisely controlled by creating copolymers from monomers with different refractive indices. sigmaaldrich.comscribd.com For instance, by copolymerizing a high-refractive-index monomer like a dichlorostyrene with other monomers, the resulting copolymer's refractive index can be tailored to meet the specific requirements of a device. sigmaaldrich.com This allows for the fabrication of complex optical structures, such as heterolayered devices and patterned waveguides. sigmaaldrich.comscribd.com

Thermal Stability and Degradation Mechanisms of Poly(this compound)

The thermal stability of a polymer is critical for its processing and end-use applications, especially in electronic devices where temperatures can be elevated. The glass transition temperature (Tg) is a fundamental indicator of a polymer's thermal behavior. For Poly(this compound), a Tg of 401 K (128 °C) has been reported. redalyc.org

Table 2: Glass Transition Temperature of Poly(this compound)

Property Value

The degradation of halogenated polymers like Poly(this compound) often involves complex mechanisms. A common pathway for chlorinated polymers is dehydrochlorination, where hydrochloric acid (HCl) is eliminated from the polymer backbone, leading to the formation of polyene structures. researchgate.net This process can be initiated by heat or UV radiation. researchgate.net Following or concurrent with dehydrochlorination, random chain scission can occur, where the main polymer chain breaks at random points, reducing the molecular weight. researchgate.nete3s-conferences.orgmdpi.com At higher temperatures, these processes can lead to cyclization and cross-linking, ultimately forming a carbonaceous char. researchgate.netgovinfo.gov

Research on related chlorinated polymers shows that thermal stability can be enhanced through copolymerization. For example, studies on other chlorinated styrenes copolymerized with monomers like maleic anhydride have demonstrated that the resulting copolymers are more thermostable than the homopolymers, often decomposing via a two-step mechanism. researchgate.net Copolymers of 2,6-dichlorostyrene (B1197034) have been shown to be stable up to 400-500°C. researchgate.net

Mechanical Properties of Poly(this compound)

The mechanical properties of a polymer dictate its physical robustness and suitability for structural applications. These properties, including tensile strength, modulus, and elongation at break, are intrinsically linked to the polymer's molecular structure, such as chain stiffness and intermolecular forces. eolss.netkinampark.com

Specific mechanical data for Poly(this compound) is not detailed in the provided search results. However, as a substituted polystyrene, its behavior can be inferred from general principles. Solid polymers exhibit a range of mechanical responses depending on temperature and structure, from brittle, glassy behavior well below the Tg to rubber-like elasticity at higher temperatures. eolss.netpageplace.de The introduction of bulky chlorine atoms onto the styrene (B11656) ring would be expected to increase the stiffness of the polymer chains and enhance intermolecular forces, likely resulting in a more rigid material compared to unsubstituted polystyrene. The mechanical properties are also highly dependent on the fabrication process and the resulting molecular orientation and crystallinity of the final product. kinampark.com

Electrical Properties of Poly(this compound)

The electrical properties of polymers are crucial for their use in electronics, from insulating layers to components in capacitors. nih.govfiveable.me These characteristics determine how a material responds to an electric field. fiveable.me

Dielectric Constant and Polarization Characteristics

The dielectric constant (ε) is a fundamental electrical property that quantifies a material's ability to store electrical energy in an electric field. nih.govclippercontrols.com It represents the degree of polarization of a substance when subjected to an external field. nih.govacs.orgnsf.govresearchgate.netresearchgate.net Polymers with specific dielectric properties are essential for applications like cable insulation, charge-storage capacitors, and printed circuit boards. nih.govnsf.gov

Table 3: Dielectric Constant of this compound and its Polymer

Compound Dielectric Constant (ε) Conditions
Dichlorostyrene 2.6 clippercontrols.com 76°F (24.4°C)

Electrical Conductivity and Insulation Applications

The electrical properties of poly(this compound) establish it as a material with significant potential for applications in electrical insulation and as a dielectric component. Its characteristics are primarily defined by its low dielectric constant and low dissipation factor over a wide range of frequencies, which are critical parameters for materials used in high-frequency electronic applications and power systems. Polymeric materials with low dielectric constants are valuable for applications like cable insulation and printed circuit boards. nih.govnsf.govresearchgate.netdtic.mil

Research dating back to the mid-20th century identified poly(this compound) as a promising dielectric material. A comprehensive study conducted at the Laboratory for Insulation Research at M.I.T. provided detailed measurements of its dielectric properties. The material, described as a linear addition polymer of 95% this compound, was recommended for electrical applications based on these findings. acs.org The investigation revealed that the polymer maintains a relatively stable dielectric constant and a low loss tangent across a broad frequency spectrum, from power frequencies (60 Hz) to microwave frequencies (3 GHz). acs.org

More recent studies have corroborated these findings, with a 2024 quantitative structure-property relationship study reporting an experimental dielectric constant of 2.94 for poly(this compound) at room temperature (298 K). nih.gov The dielectric constant, or relative permittivity, is a measure of a material's ability to store electrical energy in an electric field. A lower value is often preferred in high-frequency applications to reduce capacitive coupling between conductors, which can otherwise lead to signal distortion and delay.

The dissipation factor (or loss tangent, tan δ) represents the energy lost by the material in the form of heat. A low dissipation factor is crucial for efficient electrical insulation, as it minimizes energy loss and prevents thermal breakdown of the insulating material. The inherent properties of poly(this compound) make it a candidate for such demanding applications.

The detailed dielectric properties of poly(this compound) as a function of frequency are summarized in the table below, based on historical research data. acs.org

Frequency (Hz)Dielectric Constant (ε')Loss Tangent (tan δ)
602.890.00032
1,0002.880.00025
10,0002.880.00030
100,0002.880.00039
1,000,0002.870.00058
10,000,0002.860.00090
100,000,0002.840.0016
3,000,000,0002.750.0055

While extensive data on the electrical properties of copolymers derived specifically from this compound is not widely available, dichlorostyrene isomers are utilized as comonomers in various resin systems intended for electrical insulation. For instance, dichlorostyrene can be incorporated into completely reactive thermosetting resin compositions. These resins are used to impregnate mica tape for insulating electrical coils in motors and generators, demonstrating the utility of chlorinated styrenic monomers in enhancing the performance of insulating systems.

Environmental Behavior and Degradation Studies of 3,4 Dichlorostyrene

Environmental Fate and Transport

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. cdc.gov For 3,4-Dichlorostyrene, these processes are influenced by its physical and chemical properties.

Biodegradation is a key process that can lead to the removal of organic contaminants from the environment through the action of microorganisms. libretexts.org The presence of chlorine atoms on the aromatic ring of this compound can influence its susceptibility to microbial attack. Generally, the biodegradation of chlorinated aromatic compounds can proceed through various pathways. Oxidation is a primary route for the biological transformation of many organic pollutants. rsc.org

Studies on analogous chlorinated compounds, such as 3,4-dichloroaniline, have shown that bacteria like Acinetobacter baylyi can degrade them, suggesting potential pathways for the breakdown of this compound. researchgate.net The degradation of another chlorinated compound, chlorpyrifos, by the fungus Cladosporium cladosporioides involves hydrolysis as an initial step, followed by further breakdown of the chlorinated ring structure. plos.org This suggests that similar hydrolytic or oxidative pathways could be involved in the biodegradation of this compound. The initial steps in the biodegradation of aromatic compounds often involve oxygenase enzymes that incorporate oxygen into the aromatic ring, making it more susceptible to cleavage and further degradation. libretexts.org

However, specific data on the biodegradation rates and detailed pathways for this compound in various environmental media like soil and water are not extensively documented in the available literature. Persistence is considered unlikely based on the information available for the similar compound 2,6-Dichlorostyrene (B1197034). fishersci.com

Photolysis, the breakdown of compounds by light, and other atmospheric degradation processes are significant for volatile organic compounds. noaa.gov For many organic compounds, reaction with hydroxyl (OH) radicals is a primary degradation pathway in the troposphere. mdpi.com

While specific experimental data on the atmospheric degradation of this compound is limited, the general principles of atmospheric chemistry suggest it would be subject to degradation. By analogy with other volatile organic compounds, its atmospheric lifetime would be determined by its reaction rate with OH radicals and its photolysis potential. mdpi.comutoronto.ca The presence of the vinyl group and the aromatic ring suggests that it would be reactive towards OH radicals. However, without specific rate constants, a precise atmospheric lifetime cannot be calculated.

The mobility and volatility of a chemical determine its distribution in the environment. carnegiescience.edu this compound is expected to be mobile in the environment due to its volatility. fishersci.comthermofisher.com As a volatile organic compound (VOC), it will readily evaporate from surfaces. thermofisher.com This high volatility suggests that it can be transported over significant distances in the atmosphere.

Its mobility in soil and water will be governed by its water solubility and its tendency to adsorb to soil particles. The transport of chemicals in soil is influenced by factors such as soil type, organic matter content, and moisture levels. carnegiescience.edu

Table 1: Environmental Properties of Dichlorostyrene (B3053091) Isomers

Property 2,6-Dichlorostyrene This compound
Physical State Liquid thermofisher.com Liquid ontosight.ai
Appearance Colorless thermofisher.com Colorless to pale yellow ontosight.ai
Odor Slight chlorine thermofisher.com Characteristic ontosight.ai

| Mobility | Likely mobile due to volatility fishersci.com | Likely mobile due to volatility thermofisher.com |

Photolysis and Atmospheric Degradation

Bioaccumulation Potential in Organisms

For instance, studies on other dichlorostyrene isomers have indicated a potential for bioaccumulation. However, a safety data sheet for 2,6-Dichlorostyrene states that no information is available on its bioaccumulation or accumulation. fishersci.com

Analytical Methods for Environmental Monitoring of this compound

Effective monitoring of environmental contaminants relies on sensitive and specific analytical methods. mdpi.com A variety of techniques are employed for the analysis of organic pollutants in environmental samples such as water, soil, and air. pjoes.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. wikipedia.orgthermofisher.com This method is well-suited for the analysis of this compound in environmental samples. scispace.com

The process begins with the separation of the components of a sample using a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. thermofisher.com For enhanced sensitivity and selectivity, especially in complex matrices like fish tissue, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized. thermofisher.comresearchgate.net

The general workflow for analyzing environmental samples for compounds like this compound using GC-MS involves:

Sample Collection and Preparation: This can include extraction of the analyte from the environmental matrix (e.g., water, soil, or biological tissue) and cleanup to remove interfering substances. researchgate.netepa.gov

GC Separation: The extracted sample is injected into the GC, where the compounds are separated based on their volatility and interaction with the stationary phase of the column.

MS Detection and Analysis: The separated compounds are detected by the mass spectrometer, and the data is processed to identify and quantify the target analytes. thermofisher.com

Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a variation of this technique that is particularly useful for analyzing volatile and semi-volatile organic compounds. measurlabs.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-Dichlorostyrene
3,4-dichloroaniline
Chlorpyrifos
Styrene (B11656)
4-methoxystyrene
4-methylstyrene
4-bromostyrene (B1200502)
4-chlorostyrene (B41422)
4-fluorostyrene
4-ethoxystyrene
2,3,4,5,6-pentafluorostyrene
beta-methoxystyrene
trans-beta-methylstyrene
2-chlorostyrene
3-chlorostyrene
octachlorostyrene
phenanthracene-d10
13C6-HCB
1,2,3,5-tetrachlorobenzene
1,2,4,5-tetrachlorobenzene
3,5,6-trichloro-2-pyridinol
Diethylthiophosphoric acid
1,2,4-triaminobenzene
p-phenylenediamine
2-aminobenzenesulfonate

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental matrices such as animal tissues, soil, sediment, and water necessitates robust sample preparation and extraction procedures. These techniques are designed to isolate the analyte from interfering substances, concentrate it to detectable levels, and present it in a suitable solvent for chromatographic analysis. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations thereof.

Liquid-Liquid Extraction (LLE) is a foundational technique based on the differential solubility of a compound between two immiscible liquids, typically an aqueous sample and an organic solvent. organomation.comaurorabiomed.com For semi-volatile organic compounds like this compound, solvents such as hexane (B92381), methylene (B1212753) chloride, or a mixture of acetone (B3395972) and hexane are commonly employed to extract the analyte from a water-based sample. organomation.comkoreascience.kr The efficiency of LLE can be enhanced through techniques like salting-out assisted LLE (SALLE), where adding a salt (e.g., magnesium sulfate) to the aqueous phase decreases the solubility of organic analytes, thereby promoting their transfer into the organic solvent. chromatographyonline.com

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, reducing solvent consumption and the potential for emulsion formation. researchgate.netthermofisher.com SPE utilizes a solid sorbent packed into a cartridge or disk to retain the analyte from a liquid sample passed through it. wikipedia.org For chlorinated hydrocarbons, Florisil®, a magnesium-silica gel adsorbent, is a widely used sorbent for cleanup. epa.govresearchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analyte with a small volume of an appropriate organic solvent. thermofisher.comelgalabwater.com

A specific method developed for the analysis of various chlorostyrenes, including dichlorostyrene isomers, in fish tissue demonstrates a multi-step approach to handle a complex biological matrix. koreascience.krresearchgate.net This procedure effectively combines several techniques to achieve high recovery and low detection limits, as detailed in the table below.

Table 1: Exemplary Multi-Step Extraction and Cleanup Procedure for Chlorostyrenes in Fish Tissue This table is based on a method developed for various chlorostyrenes and serves as a model for this compound.

StepTechniqueDescriptionPurpose
1Solvent ExtractionHomogenized fish tissue is extracted via ultrasonication with an acetone/n-hexane (5:2, v/v) mixture. koreascience.krresearchgate.netTo transfer chlorostyrenes from the solid tissue matrix into an organic solvent.
2DelipidationThe extract undergoes freezing-lipid filtration, where the sample is cooled to precipitate lipids. koreascience.krresearchgate.netTo remove the high lipid content (approx. 90%) from the fish tissue extract, which would otherwise interfere with analysis. researchgate.net
3CleanupThe filtered extract is passed through a Florisil® solid-phase extraction (SPE) cartridge. koreascience.krresearchgate.netTo remove remaining polar interferences that were not eliminated by filtration. koreascience.kr
4Elution & ConcentrationThe chlorostyrenes are eluted from the SPE cartridge with a hexane/acetone mixture, and the resulting solution is concentrated. koreascience.krresearchgate.netTo recover the purified analytes and increase their concentration prior to analysis.
5AnalysisQuantification is performed using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. koreascience.krresearchgate.netTo separate, identify, and accurately measure the concentration of the target chlorostyrenes.

This method has demonstrated high recovery rates (often above 80%) and low limits of detection (LODs) in the range of 0.05 to 0.1 ng/g for dichlorostyrene isomers in spiked fish samples. koreascience.kr The use of EPA Method 8120 for chlorinated hydrocarbons also supports the use of Florisil® for cleanup of extracts from diverse matrices like groundwater, soil, and sediment. epa.gov

Research on Environmental Emission and Mitigation Strategies

Research into the environmental footprint of this compound focuses on identifying its release sources and developing strategies to minimize its environmental impact. As a chlorinated organic compound, its release is primarily associated with industrial activities.

Environmental Emission Sources this compound is not a naturally occurring compound. Its presence in the environment is a result of anthropogenic activities. The principal sources of emission are linked to its production and industrial use. ontosight.ai It serves as a key intermediate in the synthesis of various products, including:

Polymers and Copolymers: Used in the production of specialty plastics, adhesives, and coatings. ontosight.ai

Pharmaceuticals: A building block in the synthesis of certain active pharmaceutical ingredients. ontosight.ai

Agrochemicals: Utilized as a precursor in the manufacturing of some pesticides and fungicides. ontosight.aivulcanchem.com

Emissions can occur during the manufacturing process, for instance, in the production of dichlorostyrene from dichloroacetophenone. google.com Releases may also happen during its subsequent use in polymerization or other chemical syntheses, through wastewater streams, fugitive vapor emissions, or improper disposal of industrial waste. ontosight.aiepa.gov Safety data sheets for the compound explicitly state that it should not be released into the environment and that waste should be handled by approved disposal plants, highlighting the recognized potential for environmental contamination. aliyuncs.comthermofisher.com

Mitigation Strategies Mitigation strategies for this compound emissions are centered on industrial process control, waste stream treatment, and proper handling protocols. While specific studies exclusively targeting this compound are not extensively documented in public literature, established methods for controlling emissions of volatile organic compounds (VOCs) and chlorinated hydrocarbons are directly applicable. epa.gov

Table 2: General Mitigation Strategies for Industrial VOC and Chlorinated Hydrocarbon Emissions

Strategy CategorySpecific TechniqueDescription
Source Control Process OptimizationModifying production processes to minimize the formation of byproducts and unreacted intermediates, thus reducing the amount of this compound entering waste streams.
Vapor RecoveryInstalling closed-loop systems and vapor recovery units to capture fugitive emissions from storage tanks, reactors, and transfer lines. fishersci.com
Wastewater Treatment Steam StrippingA process where steam is used to volatilize VOCs like this compound from industrial wastewater, allowing them to be collected and treated or recovered. epa.gov
Carbon AdsorptionPassing wastewater through activated carbon beds, which adsorb organic compounds. This is effective for removing chlorinated hydrocarbons. epa.gov
Chemical OxidationUsing strong oxidizing agents to break down organic compounds in wastewater into less harmful substances like carbon dioxide and water. epa.gov
Liquid-Liquid ExtractionUsing a solvent to extract the organic contaminant from the wastewater stream for recovery or disposal. epa.gov
Air Pollution Control Thermal OxidationIncinerating vapor streams at high temperatures to destroy the organic compounds. Hazardous combustion byproducts like hydrogen chloride gas must be scrubbed. fishersci.com
Wet ScrubbingUsing a scrubbing liquid (e.g., water or a caustic solution) to remove or neutralize contaminants from a gas stream. An acid wash, for example, can be an effective mitigation technology. researchgate.net
Waste Management Proper DisposalDisposing of this compound and associated waste through licensed hazardous waste facilities in accordance with local, regional, and national regulations. aliyuncs.comthermofisher.com

The selection of the most appropriate mitigation strategy depends on factors such as the concentration of the pollutant, the volume of the waste stream, and economic feasibility. For industrial wastewater, the EPA recommends technologies like steam stripping as a model for controlling VOC emissions. epa.gov

Mechanistic Studies on Biological Interactions and Environmental Toxicology Excluding Dosage/administration

General Considerations for Chlorinated Organic Compounds

Chlorinated organic compounds, a broad class of chemicals that includes 3,4-dichlorostyrene, are characterized by the presence of at least one covalently bonded chlorine atom. This structural feature significantly influences their chemical and physical properties, often resulting in increased stability, lipophilicity (the ability to dissolve in fats, oils, and lipids), and persistence in the environment. nih.gov Their resistance to degradation can lead to bioaccumulation in food chains. nih.gov

Many chlorinated organic compounds are known for their potential toxicity. wikipedia.org Their effects can be diverse and are dependent on the specific structure of the compound. researchgate.net Some chlorinated hydrocarbons are known to cause a range of toxic responses, including immunotoxicity, hepatotoxicity, and carcinogenicity. nih.gov The position and number of chlorine atoms on an aromatic ring, as seen in dichlorostyrenes, can alter the compound's reactivity and toxicological profile. The addition of chlorine atoms to a hydrocarbon backbone modifies its physical properties, typically making the compound denser than water and increasing its boiling and melting points. wikipedia.org

In Vitro and In Vivo Studies (excluding specific dosage)

Cellular and Subcellular Mechanisms of Action

While the specific mode of action for this compound is not extensively studied, its identity as a styrene (B11656) derivative suggests potential mechanisms of interaction with biological systems. Styrene itself is known to be metabolized into reactive intermediates, such as styrene-7,8-oxide, which is considered a major contributor to its cytotoxic effects. nih.gov This metabolism-dependent toxicity is a key area of investigation for styrene and its derivatives. nih.gov

For dichlorostyrene (B3053091), proposed mechanisms based on its chemical structure and the behavior of similar compounds include the induction of oxidative stress. This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. Some studies on other chlorinated styrenes, such as 4-chlorostyrene (B41422), have indicated that bioactivation is correlated with cytotoxicity. nih.gov This bioactivation can lead to the depletion of glutathione (B108866) (GSH), an important antioxidant, and covalent binding to proteins, further contributing to cellular stress and toxicity. nih.gov

Interaction with Biological Systems (e.g., proteins, enzymes)

The interaction of chlorinated organic compounds with biological molecules is a key aspect of their toxicology. The reactive metabolites of styrene and its halogenated analogues can covalently bind to cellular proteins. nih.gov This modification of proteins can disrupt their function and contribute to the observed cytotoxicity. nih.gov

The enzymatic systems responsible for metabolizing these compounds are of particular interest. Cytochrome P450 enzymes, for instance, are involved in the bioactivation of styrene. nih.gov The interaction of this compound with these and other enzymes can influence its metabolic fate and toxic potential. The electron-withdrawing nature of the chlorine atoms on the styrene ring can affect the rate of metabolic oxidation. nih.gov

Potential for Endocrine Disruption and Related Mechanisms

Some chlorinated organic compounds have been identified as endocrine-disrupting chemicals (EDCs). nih.gov EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.gov They can mimic, block, or interfere with the body's natural hormones. nih.gov

There is a potential for this compound to exhibit endocrine-disrupting properties. This is partly due to the structural similarities that some chlorinated compounds share with natural hormones like estrogen. For instance, hydroxylated metabolites of some polyhalogenated aromatic hydrocarbons have been shown to potently inhibit estrogen sulfotransferase, which is an alternative mechanism for the estrogenic activity of endocrine disruptors. endocrinedisruption.org While direct evidence for this compound is limited, the broader class of chlorinated compounds to which it belongs is under scrutiny for such effects.

Comparative Toxicology with Other Chlorinated Styrenes

The toxicity of chlorinated styrenes can vary significantly depending on the number and position of the chlorine atoms on the benzene (B151609) ring. For example, a study on para-halogenated styrenes (4-fluorostyrene, 4-chlorostyrene, and 4-bromostyrene) found a clear structure-toxicity relationship. The observed order of cytotoxicity was 4-bromostyrene (B1200502) > 4-chlorostyrene > 4-fluorostyrene, which was approximately equal in toxicity to styrene itself. nih.gov This suggests that the type of halogen and its position can significantly influence the toxic potential.

The bioactivation of these styrenes followed the same order as their toxicities, indicating that the metabolic conversion to reactive species is a critical determinant of their adverse effects. nih.gov Monochlorostyrenes are noted to be more reactive in polymerization due to fewer steric effects compared to more heavily chlorinated styrenes. In contrast, trichlorostyrenes are less thermally stable.

Table 1: Comparative Cytotoxicity of para-Halogenated Styrenes

CompoundRelative Cytotoxicity
4-BromostyreneHighest
4-ChlorostyreneIntermediate
4-FluorostyreneLowest (similar to Styrene)
Data derived from a study on CYP2E1 transgenic cells. nih.gov

Biodegradability and Metabolite Formation (excluding specific disposal protocols)

The biodegradability of chlorinated organic compounds is a significant environmental concern due to their persistence. nih.gov The presence of chlorine atoms on an aromatic ring generally makes the compound more resistant to microbial degradation.

The metabolism of styrene and its derivatives often involves oxidation of the vinyl side chain to form an epoxide, which can then be further metabolized. For this compound, it is plausible that it would be metabolized to this compound oxide. This epoxide can then be hydrolyzed to a diol or conjugated with glutathione. Another potential metabolic pathway is the oxidation of the aromatic ring.

Future Research Directions and Unanswered Questions

Development of Green Chemistry Approaches for Synthesis

The current synthesis of 3,4-Dichlorostyrene often involves methods that raise environmental concerns, such as the use of hazardous reagents and the generation of significant waste. Future research will prioritize the development of "green" synthesis routes that are more sustainable and environmentally benign.

Key research objectives in this area include:

Catalytic Innovations: Investigating novel catalytic systems, such as those based on palladium, to facilitate more efficient and selective reactions under milder conditions. rsc.org The use of palladium catalysts has already shown promise in the hydroaminocarbonylation of styrenes, suggesting potential for cleaner synthesis pathways. rsc.org

Alternative Solvents and Reagents: Exploring the use of less toxic and more environmentally friendly solvents and reagents. This includes moving away from chlorinated solvents and exploring water-based or solvent-free reaction conditions.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Advanced Polymer Design with Tailored Properties

This compound is a valuable monomer in the production of specialty polymers. Future research will focus on leveraging its unique properties to design advanced polymers with precisely tailored characteristics for a range of high-performance applications.

Research FocusObjectivePotential Applications
Copolymerization StudiesInvestigate the copolymerization of this compound with other monomers to create materials with enhanced thermal stability, flame retardancy, and mechanical strength. Flame-retardant materials, high-performance coatings, and adhesives. ontosight.ai
End-Group FunctionalizationModify the terminal units of poly(this compound) chains to control properties like solubility and reactivity. magritek.comDrug delivery systems, biomaterials, and complex polymer architectures. magritek.com
Structure-Property RelationshipsUtilize quantitative structure-property relationship (QSPR) models to predict the properties of new polymers based on their molecular structure. redalyc.orgpageplace.deEfficient design of novel polymers with desired characteristics, reducing the need for extensive experimental synthesis and testing. pageplace.de

Comprehensive Environmental Risk Assessment Models

The potential environmental persistence and toxicity of chlorinated compounds like this compound necessitate a thorough understanding of their environmental fate and effects. ontosight.ai Future research will focus on developing comprehensive environmental risk assessment (ERA) models to predict and mitigate potential ecological harm.

The framework for these assessments will likely follow established guidelines, incorporating several key steps: researchgate.neticheme.orgeuropa.eu

Hazard Identification: Determining the intrinsic hazardous properties of this compound. researchgate.net

Exposure Assessment: Evaluating the potential pathways and levels of environmental exposure. researchgate.net

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of an adverse effect. researchgate.net

Risk Characterization: Integrating the hazard, exposure, and dose-response data to estimate the probability of adverse effects occurring in the environment. researchgate.net

These models will need to consider various environmental compartments, including water, soil, and air, and account for factors such as biodegradation, photolysis, and bioaccumulation. criver.com

Elucidating Complex Biological Pathways

Understanding how this compound interacts with biological systems at a molecular level is crucial for assessing its potential health risks. Future research will aim to elucidate the complex metabolic and toxicological pathways of this compound.

Key areas of investigation will include:

Metabolic Fate: Identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound in organisms. This includes studying the formation of potential metabolites and their subsequent biological activity. endocrinedisruption.org

Mechanism of Toxicity: Investigating the molecular mechanisms by which this compound may exert toxic effects. This could involve studying its interactions with cellular components like proteins and DNA.

Subcellular Analysis: Employing advanced techniques like stable isotope tracing followed by subcellular fractionation to understand how the compound and its metabolites are processed within different cellular compartments, such as the mitochondria and cytosol. nih.gov

Endocrine Disruption Potential: Assessing the potential for this compound or its metabolites to interfere with the endocrine system. endocrinedisruption.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies will be instrumental in advancing our understanding of this compound. Future research will increasingly rely on an integrated approach to tackle complex scientific questions.

MethodologyApplication to this compound ResearchExpected Outcomes
Quantum Chemical Calculations (e.g., DFT)Predicting molecular geometry, electronic structure, and reactivity. researchgate.netA deeper understanding of the compound's fundamental chemical properties and reaction mechanisms. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between the chemical structure of this compound and its biological activity or toxicity. nsf.govPredictive models for assessing the potential risks of related compounds and guiding the design of safer alternatives. nsf.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the interactions of this compound with biological macromolecules, such as enzymes and receptors. Insights into the molecular basis of its biological effects.
Kinetic ModelingAnalyzing the rates of chemical reactions, such as its oxidation or polymerization. Optimization of reaction conditions for synthesis and a better understanding of its environmental persistence.

By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can accelerate the pace of discovery and gain a more holistic understanding of this compound. This integrated approach will be essential for ensuring its responsible use in the future.

Q & A

Q. What are the optimal synthetic routes for producing high-purity 3,4-dichlorostyrene, and how can reaction conditions be adjusted to improve yield?

To synthesize this compound, common methods involve halogenation of styrene derivatives or dehydrohalogenation of dichloroethylbenzene precursors. Key parameters include temperature control (80–120°C), solvent selection (e.g., polar aprotic solvents like DMF), and catalyst use (e.g., FeCl₃ for Friedel-Crafts reactions). Yield optimization requires monitoring by gas chromatography (GC) or HPLC to track intermediate purity. Contamination by isomers (e.g., 2,5-dichlorostyrene) can be minimized via fractional distillation or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and purity of this compound?

  • NMR : 1^1H NMR peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 5.2–5.8 ppm (vinyl protons) confirm the styrenic structure. 13^{13}C NMR distinguishes chlorine-substituted carbons (δ 125–135 ppm).
  • IR : Stretching vibrations at 750–850 cm1^{-1} (C-Cl) and 1630 cm1^{-1} (C=C).
  • UV-Vis : Conjugation between the aromatic ring and vinyl group results in absorption at ~260 nm. Purity is assessed via GC-MS with >98% peak area .

Q. What are the primary reaction mechanisms involving this compound in electrophilic addition or polymerization?

In bromination reactions, this compound undergoes both second- and third-order pathways depending on Br₂ concentration. At low [Br₂], the reaction proceeds via a bromonium ion intermediate (second-order kinetics), yielding 1,2-dibromo-1-(3,4-dichlorophenyl)ethane. At high [Br₂], a termolecular mechanism dominates, producing acetoxybromides. Polymerization follows radical-initiated chain-growth mechanisms, with kinetics influenced by initiators like AIBN .

Advanced Research Questions

Q. How do discrepancies in reported bromination rate constants for this compound arise, and how can they be resolved experimentally?

Q. What strategies enhance the thermal stability and electrical insulation properties of poly(this compound) copolymers?

Copolymerization with butadiene (30–40% dichlorostyrene content) improves thermal stability (distortion point: 240–265°F vs. 165–190°F for polystyrene) while retaining elasticity. Introducing crosslinking agents (e.g., divinylbenzene) enhances glass transition temperature (TgT_g). Dielectric properties are optimized by minimizing residual monomers via post-polymerization purification .

Q. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this compound in radical polymerization?

The meta and para chlorine atoms deactivate the aromatic ring, reducing electron density at the vinyl group and slowing propagation rates. However, they stabilize the growing polymer chain via inductive effects, reducing chain-transfer reactions. Kinetic studies using ESR or MALDI-TOF MS reveal longer radical lifetimes compared to styrene .

Q. What analytical methods are critical for detecting trace degradation products of this compound in environmental samples?

  • GC-ECD : Detects chlorinated byproducts (e.g., dichloroacetophenone) at ppb levels.
  • LC-HRMS : Identifies polar degradation products (e.g., chlorinated diols) via exact mass.
  • XRD : Confirms crystallinity changes in aged polymer samples. Method validation requires spiked recovery experiments and matrix-matched calibration .

Q. How can computational chemistry (DFT, MD) predict the regioselectivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict preferential endo transition states due to stabilizing interactions between the electron-deficient dienophile and electron-rich diene. Molecular dynamics (MD) simulations assess solvent effects (e.g., toluene vs. acetonitrile) on reaction trajectories .

Q. What are the challenges in reconciling conflicting literature data on the cytotoxicity of this compound derivatives?

Variability arises from differences in cell lines, exposure times, and metabolite profiling. Standardized assays (e.g., MTT for viability, ROS detection for oxidative stress) and metabolomics (LC-MS/MS) can resolve discrepancies. Structural-activity relationship (SAR) studies highlight the role of chlorine positioning in modulating toxicity .

Q. How do crystallographic studies inform the design of this compound-based metal-organic frameworks (MOFs)?

Single-crystal X-ray diffraction reveals packing motifs and halogen bonding interactions. For example, this compound derivatives form π-π stacked layers with Cu(II) nodes, enhancing gas adsorption (CO₂/N₂ selectivity). Synchrotron radiation aids in resolving weak interactions (e.g., C−H⋯Cl) critical for framework stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.